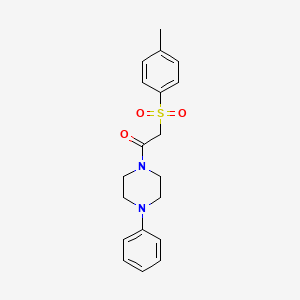

1-(4-Phenylpiperazin-1-yl)-2-tosylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Phenylpiperazin-1-yl)-2-tosylethanone is a synthetic organic compound that features a piperazine ring substituted with a phenyl group and a tosyl group attached to an ethanone moiety

Mécanisme D'action

Target of Action

The primary target of 1-(4-Phenylpiperazin-1-yl)-2-tosylethanone is the serotonin (5-HT) reuptake system . This compound has been evaluated for its serotonin reuptake inhibitory activity . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, and its reuptake inhibition is a common mechanism of action for many antidepressant drugs .

Mode of Action

This compound interacts with its target by inhibiting the reuptake of serotonin . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling . The enhanced signaling can lead to various changes, including mood elevation, which is beneficial in the treatment of depression .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the serotonin signaling pathway . The downstream effects of enhanced serotonin signaling can include mood elevation and other changes relevant to the treatment of depression .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhanced serotonin signaling . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, which can enhance serotonin signaling and lead to mood elevation .

Analyse Biochimique

Biochemical Properties

1-(4-Phenylpiperazin-1-yl)-2-tosylethanone has been shown to interact with various enzymes and proteins. For instance, it has been found to display potent serotonin (5-HT) reuptake inhibition . This suggests that it interacts with the serotonin transporter, a protein that plays a crucial role in the reuptake of serotonin from the synaptic cleft .

Cellular Effects

The effects of this compound on cells are largely tied to its interaction with the serotonin transporter. By inhibiting the reuptake of serotonin, it can increase the concentration of this neurotransmitter in the synaptic cleft, potentially influencing various cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily related to its role as a serotonin reuptake inhibitor. It binds to the serotonin transporter, preventing the reuptake of serotonin and thereby increasing its concentration in the synaptic cleft .

Temporal Effects in Laboratory Settings

One study has reported that a compound with a similar structure was stable in human liver microsomes , suggesting that this compound may also exhibit stability in similar settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-tosylethanone typically involves the following steps:

Formation of 4-Phenylpiperazine: This can be achieved by reacting phenylhydrazine with ethylene diamine under reflux conditions.

Tosylation: The 4-phenylpiperazine is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.

Acylation: Finally, the tosylated piperazine is acylated with an appropriate acylating agent, such as acetyl chloride, to form this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Phenylpiperazin-1-yl)-2-tosylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles such as amines or thiols replace the tosyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(4-Phenylpiperazin-1-yl)-2-tosylethanone has been explored for its potential in several scientific research areas:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological targets, particularly in the central nervous system.

Medicine: Potential use in the development of drugs for neurological disorders due to its structural similarity to known pharmacologically active compounds.

Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Comparaison Avec Des Composés Similaires

1-(4-Phenylpiperazin-1-yl)-2-tosylethanone can be compared with other piperazine derivatives such as:

1-(4-Phenylpiperazin-1-yl)ethanone: Lacks the tosyl group, which may affect its solubility and reactivity.

1-(4-Benzylpiperazin-1-yl)-2-tosylethanone: Substitutes the phenyl group with a benzyl group, potentially altering its binding properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

1-(4-Phenylpiperazin-1-yl)-2-tosylethanone, often abbreviated as TPE, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TPE, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

TPE is characterized by the presence of a phenylpiperazine moiety, which is commonly associated with various pharmacological effects. The tosyl group enhances the compound's lipophilicity and reactivity, making it a valuable scaffold in drug design.

The biological activity of TPE is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its potential as:

- Antagonist : TPE has been identified as a CCR1 antagonist, with a reported IC50 value of 4 nM, indicating high potency in inhibiting CCR1 binding .

- Neuroprotective Agent : Research indicates that TPE may exhibit anticonvulsant properties through modulation of neurotransmitter systems, particularly in models of seizure activity .

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant potential of compounds related to TPE. In one study, various derivatives were synthesized and tested using established seizure models (e.g., maximal electroshock and subcutaneous pentylenetetrazole tests). Results indicated that several derivatives displayed significant anticonvulsant activity, suggesting that modifications to the TPE structure can enhance efficacy .

CCR1 Antagonism

TPE's role as a CCR1 antagonist has been explored in-depth. The compound was screened against CCR1-expressing human THP-1 cells, leading to the identification of potent antagonists with favorable pharmacokinetic profiles. This suggests potential applications in inflammatory conditions where CCR1 is implicated .

Case Studies

Several case studies highlight the therapeutic implications of TPE and its derivatives:

- Anticonvulsant Efficacy : In a study involving 22 new derivatives based on phenylpiperazine structures, most compounds demonstrated efficacy in at least one seizure model. The study emphasized structure-activity relationships (SAR) that guide the optimization of anticonvulsant properties .

- Inflammation and Pain Management : TPE's antagonistic effects on CCR1 have prompted investigations into its use for managing inflammatory pain. Preclinical studies suggest that targeting CCR1 could alleviate symptoms associated with chronic inflammatory diseases .

Research Findings

Recent research has expanded on the biological activities associated with TPE:

- In vitro Studies : Investigations into the binding affinities and functional assays have shown that TPE can modulate pathways involved in neuroprotection and inflammation.

- Pharmacokinetics : Studies indicate that TPE exhibits favorable absorption and distribution characteristics, making it a suitable candidate for further development in therapeutic applications.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(4-methylphenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-16-7-9-18(10-8-16)25(23,24)15-19(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMLHJSLAXAESF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.